![molecular formula C16H20N2O2 B061864 tert-Butyl-3,4-Dihydro-1H-pyrido[3,4-b]indol-2(9H)-carboxylat CAS No. 168824-94-0](/img/structure/B61864.png)
tert-Butyl-3,4-Dihydro-1H-pyrido[3,4-b]indol-2(9H)-carboxylat
Übersicht
Beschreibung
Tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, commonly referred to as TBPD, is a synthetic organic compound that has been studied extensively in recent years, particularly in the context of its potential applications in scientific research. TBPD is a member of the pyridoindole class of compounds, which are known for their high affinity for several different types of receptors in the body. As such, TBPD has been studied for its potential to be used in a variety of laboratory experiments, as well as for its potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Diese Verbindung ist strukturell ähnlich den Derivaten des 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indols, die eine hohe Antitumoraktivität gezeigt haben. Diese Verbindungen wurden in vitro mit dem MTT-Assay gegen Hela-, A549-, HepG2- und MCF-7-Zelllinien untersucht. Alle Verbindungen zeigten eine moderate bis ausgezeichnete antiproliferative Aktivität mit IC50-Werten zwischen 0 μM und 100 μM gegen Krebszellen .
Molekular-Docking-Studien
Molekular-Docking-Studien haben die Bindungsorientierungen aller synthetisierten Verbindungen im aktiven Zentrum von c-Met aufgezeigt . Dies deutet auf mögliche Anwendungen in der Arzneimittelentwicklung und -forschung hin.
Molekulardynamiksimulationen
Molekulardynamiksimulationen wurden durchgeführt, um die Bindungsstabilitäten zwischen den synthetisierten Verbindungen und ihren Rezeptoren zu bewerten . Dies könnte nützlich sein, um die Wechselwirkungen dieser Verbindung mit biologischen Systemen zu verstehen.
Pharmazeutische Prüfung
Diese Verbindung ist für pharmazeutische Tests erhältlich . Dies deutet darauf hin, dass es potenzielle Anwendungen bei der Entwicklung neuer Medikamente oder Therapien haben könnte.
Forschungseinsatz
Eigenschaften
IUPAC Name |
tert-butyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-12-11-6-4-5-7-13(11)17-14(12)10-18/h4-7,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJCZDJPSXKGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593270 | |
| Record name | tert-Butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168824-94-0 | |
| Record name | tert-Butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



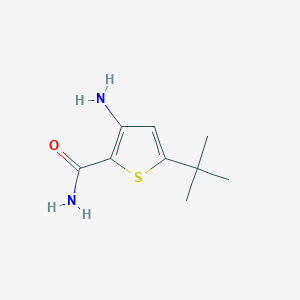
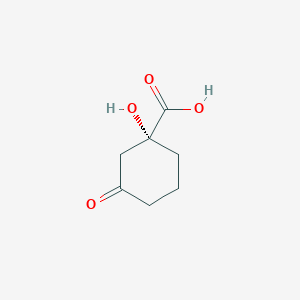

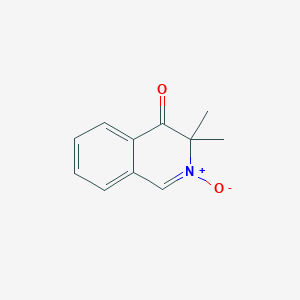
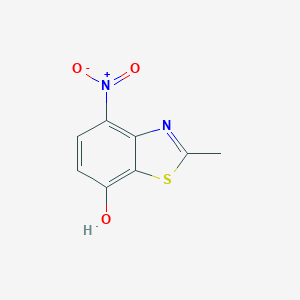
![Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B61792.png)
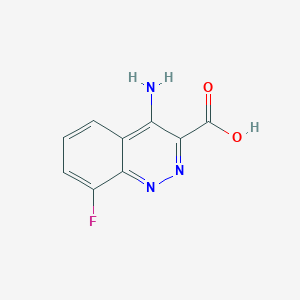


![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)
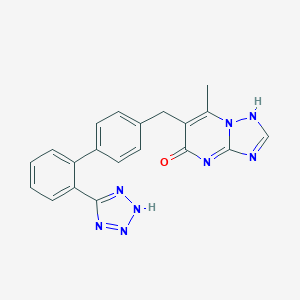

![2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid](/img/structure/B61807.png)
